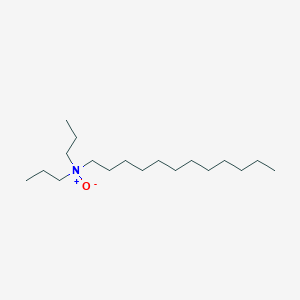

N,N-Dipropyldodecan-1-amine N-oxide

Description

Contextualization of Amine N-Oxides in Contemporary Organic Chemistry

Amine oxides, characterized by the R₃N⁺-O⁻ functional group, are a versatile class of compounds with a rich history in organic chemistry. wikipedia.orgresearchgate.net The dative bond between nitrogen and oxygen imparts a high degree of polarity, making them valuable in various applications. nih.gov Historically, they have been recognized for their role as intermediates in synthesis, particularly in the preparation of alkenes through the Cope elimination. wikipedia.org

In modern organic chemistry, the utility of amine N-oxides has expanded significantly. They serve as mild and selective oxidizing agents, for instance, in the regeneration of osmium tetroxide in dihydroxylation reactions. wikipedia.org Their high polarity also makes them effective ligands in organometallic chemistry and catalysts in a range of transformations. nih.gov Furthermore, the N-oxide functionality can act as a protecting group for tertiary amines and can influence the reactivity and solubility of parent molecules. researchgate.net

Significance of Long-Chain Tertiary Amine N-Oxides in Specialized Chemical Systems

When the alkyl (R) groups in an amine oxide are long hydrocarbon chains, the molecule gains amphiphilic properties, possessing both a hydrophilic polar headgroup (the N-oxide) and a hydrophobic tail. This dual nature makes long-chain tertiary amine N-oxides effective surfactants. jst.go.jpresearchgate.net They are widely used in consumer products like detergents and shampoos as foam stabilizers and viscosity enhancers. wikipedia.orgresearchgate.net

In more specialized chemical systems, these surfactant properties are harnessed for various advanced applications. For instance, they are employed to solubilize proteins, including membrane proteins, for structural and functional studies. researchgate.net Their ability to form micelles—self-assembled aggregates in solution—allows them to create microenvironments that can encapsulate other molecules, influencing reaction rates and pathways. The nature of the alkyl chains, both the long dodecyl group and the shorter N-alkyl substituents, plays a crucial role in determining the specific surfactant properties, such as the critical micelle concentration (CMC) and the aggregation number. nih.gov

Scope and Research Trajectories for N,N-Dipropyldodecan-1-amine N-oxide

While extensive research exists for N,N-dimethyldodecylamine N-oxide (DDAO), a close structural analog, specific studies on N,N-Dipropyldodecan-1-amine N-oxide are less common. However, the existing body of knowledge on long-chain amine oxides allows for the projection of its potential research trajectories.

The primary area of interest for N,N-Dipropyldodecan-1-amine N-oxide lies in its surfactant properties. The replacement of the N-methyl groups in DDAO with N-propyl groups is expected to increase the steric bulk and hydrophobicity around the polar headgroup. This modification would likely influence its aggregation behavior in solution, potentially leading to a lower critical micelle concentration (CMC) and a different micellar shape and size compared to DDAO. These altered properties could be advantageous in specific applications, such as in the formulation of microemulsions or as a template for the synthesis of nanostructured materials.

A comparative study of the physicochemical properties of a homologous series of N,N-dialkyl-N-dodecylamine N-oxides would provide valuable insights into structure-property relationships. Such research would quantify the impact of the N-alkyl chain length on surface tension, micellization, and interaction with other molecules.

Below is a data table comparing the known properties of N,N-dimethyldodecylamine N-oxide (DDAO) with projected trends for N,N-Dipropyldodecan-1-amine N-oxide.

| Property | N,N-dimethyldodecylamine N-oxide (DDAO) | N,N-Dipropyldodecan-1-amine N-oxide (Projected) |

| Molecular Formula | C₁₄H₃₁NO | C₁₈H₃₉NO |

| Molar Mass | 229.42 g/mol | 285.51 g/mol |

| Critical Micelle Concentration (CMC) | ~1-2 mM sigmaaldrich.com | Expected to be lower than DDAO |

| Surface Tension at CMC | ~30-33 mN/m | Potentially lower or similar to DDAO |

| Aggregation Number | ~50-80 | Potentially altered due to steric hindrance |

Further research into N,N-Dipropyldodecan-1-amine N-oxide could also explore its application as a "smart" surfactant, where its properties could be tuned by external stimuli such as pH or temperature. The basicity of the N-oxide group, although weak, allows for protonation in acidic conditions, which would alter its surfactant behavior. wikipedia.org Investigating these aspects could open up new avenues for its use in controlled release systems and other advanced materials.

Structure

3D Structure

Properties

CAS No. |

104593-41-1 |

|---|---|

Molecular Formula |

C18H39NO |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

N,N-dipropyldodecan-1-amine oxide |

InChI |

InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-18-19(20,16-5-2)17-6-3/h4-18H2,1-3H3 |

InChI Key |

KOCNEHDOMLOUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCC)(CCC)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dipropyldodecan 1 Amine N Oxide and Analogous Structures

Direct Oxidation of Tertiary Amines: Principles and Reagents

The most common and straightforward method for preparing tertiary amine N-oxides is the direct oxidation of the parent tertiary amine. thieme-connect.de This process involves the transfer of an oxygen atom to the nitrogen atom of the amine. Various oxidizing agents and systems have been developed to facilitate this transformation, each with its own set of advantages and limitations regarding reaction conditions, selectivity, and environmental impact.

Hydrogen Peroxide Mediated Oxidations

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of tertiary amines to their N-oxides due to its environmental compatibility, as its primary byproduct is water. researchgate.netasianpubs.org The direct reaction of tertiary amines with hydrogen peroxide can, however, be slow and may necessitate elevated temperatures and extended reaction times. acs.org

The mechanism of oxidation involves the nucleophilic attack of the amine's nitrogen atom on the peroxide oxygen. The reaction rate is influenced by the steric and electronic properties of the tertiary amine. Electron-donating groups on the amine enhance its nucleophilicity, facilitating the oxidation, while bulky substituents can hinder the approach of the oxidant. rsc.org

To improve the efficiency of hydrogen peroxide-mediated oxidations, various catalytic systems have been developed, which are discussed in section 2.1.3.

Peracid (e.g., mCPBA, Caro's Acid) Oxidations

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) and Caro's acid (peroxymonosulfuric acid), are highly effective reagents for the oxidation of tertiary amines to N-oxides. masterorganicchemistry.combrainly.in These reagents are known for their ability to deliver an oxygen atom to a variety of substrates. chemicalbook.commdma.ch

m-CPBA is a commercially available and widely used oxidant that efficiently converts tertiary amines to their corresponding N-oxides, often under mild conditions. chemicalbook.comresearchgate.net The reaction typically proceeds in chlorinated solvents at temperatures ranging from 0 to 25 °C. mdma.ch The mechanism involves the nucleophilic amine attacking the peroxyacid, leading to the formation of the N-oxide and the corresponding carboxylic acid. masterorganicchemistry.com

Caro's acid (H₂SO₅) , a powerful oxidizing agent, is also utilized for this transformation. vedantu.comdoubtnut.comsciencemadness.org It readily oxidizes tertiary amines to N-oxides. brainly.in Secondary amines, when treated with Caro's acid, yield dialkyl hydroxylamines. vedantu.cominfinitylearn.com

The choice of peracid can be influenced by the specific substrate and desired reaction conditions. While highly effective, the use of peracids can sometimes lead to the formation of byproducts and may require careful handling due to their potentially explosive nature. sciencemadness.org

Catalytic Oxidation Systems

To enhance the efficiency and selectivity of tertiary amine oxidation, particularly with environmentally benign oxidants like H₂O₂, various catalytic systems have been developed. asianpubs.orgepa.gov These systems often employ transition metal catalysts that form highly reactive oxo or peroxo-metal species. researchgate.net

Commonly used metals in these catalytic systems include:

Tungsten: Sodium tungstate, in conjunction with hydrogen peroxide, has been shown to effectively catalyze the oxidation of secondary amines to nitrones and can be applied to tertiary amines as well. rsc.orgacs.org Tungsten-based catalysts, such as tungsten-exchanged hydroxyapatite, have been developed to provide active and reusable systems for N-oxide synthesis with H₂O₂. researchgate.net Homogeneous tungsten catalysts have also been explored for the selective oxidation of anilines. acs.org

Manganese: Manganese-based catalysts, including manganese oxides and manganese porphyrins, have been reported for the H₂O₂ oxidation of tertiary amines. epa.govrsc.orgacs.orgresearchgate.netrhhz.net These catalysts can offer high efficiency and selectivity under mild conditions. researchgate.net

Platinum: Platinum(II) complexes have been demonstrated as effective catalysts for the mild oxidation of tertiary amines to N-oxides using hydrogen peroxide. rsc.org

Ruthenium: Ruthenium-catalyzed oxidations, using molecular oxygen or other oxidants, provide a convenient method for synthesizing N-oxides from various tertiary nitrogen compounds. asianpubs.org

Flavin: Flavin-catalyzed systems, mimicking biological redox processes, have been developed for the mild and efficient H₂O₂ oxidation of aliphatic tertiary amines to their N-oxides. acs.org

These catalytic approaches often lead to higher yields, faster reaction rates, and milder reaction conditions compared to non-catalyzed oxidations, contributing to more sustainable synthetic processes. researchgate.net

Alternative Synthetic Pathways for Amine N-Oxides

While direct oxidation is the most prevalent method, alternative synthetic strategies exist for the preparation of amine N-oxides, particularly for structures that may not be readily accessible through oxidation or for the synthesis of specific classes of N-oxides.

Reverse Cope Cyclization Approaches

The reverse Cope elimination, also known as reverse Cope cyclization, is a valuable method for the synthesis of certain amine N-oxides, especially for constructing functionalized five- and six-membered heterocyclic systems. thieme-connect.dewikipedia.orgalfa-chemistry.com This pericyclic reaction involves the intramolecular addition of a hydroxylamine (B1172632) to an alkene or alkyne. nih.gov

The reaction proceeds through a cyclic transition state and is a form of hydroamination. wikipedia.org When an N,N-disubstituted hydroxylamine reacts with an alkene, it can form a tertiary amine N-oxide. wikipedia.orgnih.gov The use of alkynes in this reaction leads to the initial formation of an enamine N-oxide, which can then rearrange to a more stable nitrone if a proton is available on the nitrogen. nih.govnih.gov

The reverse Cope elimination has been utilized in the synthesis of natural products and provides a powerful tool for creating cyclic amine N-oxides. alfa-chemistry.com The stereochemistry of the reaction is a key feature, proceeding via a syn-addition pathway. masterorganicchemistry.com

Synthesis via Hydroxylamine Intermediates

The synthesis of tertiary amine N-oxides can also be achieved through the alkylation of hydroxylamines. thieme-connect.de This method, while less common than direct oxidation, provides a viable route, particularly when the precursor hydroxylamines are readily available. thieme-connect.de The reaction of an N,N-disubstituted hydroxylamine with an alkylating agent can yield the corresponding tertiary amine N-oxide.

Another approach involves the oxidation of N,N-disubstituted hydroxylamines to produce nitrones, which are structurally related to amine N-oxides. chimia.chacs.orgacs.orgresearchgate.netnih.gov While the direct product is a nitrone, this highlights the utility of hydroxylamines as precursors to oxidized nitrogen-containing compounds. The oxidation of aliphatic amines with reagents like m-CPBA can also lead to oximes, which are structurally related to hydroxylamines. nih.gov

The synthesis of O-vinylhydroxylamines and their subsequent reaction with aza-arene N-oxides has been developed as a method to produce functionalized azaindolines and azaindoles, demonstrating the versatility of hydroxylamine derivatives in constructing complex nitrogen-containing heterocycles. acs.org

Mechanistic Elucidation of N-Oxidation Processes

The formation of N,N-Dipropyldodecan-1-amine N-oxide and analogous tertiary amine N-oxides is fundamentally an oxidation reaction where the nitrogen atom of the tertiary amine is oxidized. This process involves the transfer of an oxygen atom from an oxidizing agent to the amine's nitrogen atom. The generally accepted mechanism is a nucleophilic attack by the electron-rich nitrogen of the tertiary amine on an electrophilic oxygen atom of the oxidant. libretexts.orgresearchgate.net The specifics of the transition state and the reaction kinetics, however, are highly dependent on the choice of the oxidizing agent, the presence and nature of catalysts, and the reaction conditions.

The most common oxidants for this transformation are hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (often referred to as peracids), such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgresearchgate.net The lone pair of electrons on the nitrogen atom of the tertiary amine initiates the reaction by attacking the peroxide oxygen.

In the case of oxidation by hydrogen peroxide, the reaction can proceed without a catalyst, but it is often slow. nih.gov Computational studies using ab initio molecular orbital methods have shown that the uncatalyzed reaction has a high activation barrier. This is because a 1,2-hydrogen shift is required before the oxygen transfer can occur. The presence of protic solvents can lower this barrier by facilitating proton transfer. wayne.edu

The efficiency and rate of N-oxidation with hydrogen peroxide are significantly enhanced by catalysts. Flavin-containing monooxygenases (FMOs) are enzymes that catalyze such reactions in biological systems, and their mechanism has inspired the development of synthetic flavin catalysts. nih.govoptibrium.com The catalytic cycle for flavin-catalyzed oxidation involves the formation of a flavin-4a-hydroperoxide intermediate. This intermediate is a potent oxidizing agent that then transfers an oxygen atom to the tertiary amine. optibrium.comcapes.gov.br The mechanism is proposed to be an Sₙ2-type reaction, where the amine's nitrogen atom attacks the terminal oxygen of the flavin-hydroperoxide. optibrium.com

| Substrate | Potential Site of Metabolism | Activation Energy (kcal/mol) |

|---|---|---|

| Substrate 1 | Nitrogen 1 | 10.5 |

| Substrate 1 | Nitrogen 2 | 12.0 |

| Substrate 2 | Sulfur 1 | 11.2 |

| Substrate 2 | Sulfur 2 | 13.5 |

| Substrate 3 | Nitrogen | 9.8 |

This table presents calculated activation energies for the N- and S-oxidation of various drug-like substrates mediated by a simplified flavin-containing monooxygenase (FMO) model. The data illustrates how the activation energy, a key parameter in reaction kinetics, varies for different potential sites of metabolism within the same molecule and across different molecules. Lower activation energies indicate a more favorable reaction pathway. The data is based on computational models of the FMO catalytic cycle. optibrium.com

When peroxycarboxylic acids are used as the oxidant, the mechanism is also a nucleophilic displacement. The tertiary amine attacks the electrophilic terminal oxygen atom of the peracid. This concerted process involves the breaking of the weak oxygen-oxygen bond of the peracid and the formation of the new nitrogen-oxygen bond, with the carboxylic acid being released as a byproduct. libretexts.org

It is important to note that side reactions can occur during N-oxidation. For instance, oxidation can sometimes occur at the carbon atom alpha to the nitrogen, leading to dealkylation products, especially under harsh conditions or with certain catalysts. dtic.mil The selectivity for N-oxidation is generally high for tertiary amines due to the high nucleophilicity of the nitrogen atom. nih.gov

Chemical Reactivity and Transformation Pathways of N,n Dipropyldodecan 1 Amine N Oxide

Pyrolytic Elimination Reactions (Cope Reaction)

The Cope elimination is a well-established method for the synthesis of alkenes from tertiary amine N-oxides. alfa-chemistry.comjk-sci.com This reaction involves the thermal decomposition of the N-oxide to form an alkene and a hydroxylamine (B1172632). chemistrysteps.comwikipedia.org For N,N-Dipropyldodecan-1-amine N-oxide, this reaction would yield dodec-1-ene and N,N-dipropylhydroxylamine. The reaction is typically carried out by heating the amine N-oxide, often without the need for a catalyst. chemistrysteps.commasterorganicchemistry.com

Mechanistic Studies of Thermal Decomposition

The thermal decomposition of tertiary amine N-oxides, including N,N-Dipropyldodecan-1-amine N-oxide, proceeds through a concerted, intramolecular elimination (Ei) mechanism. alfa-chemistry.comchemistrysteps.com This process involves a planar, five-membered cyclic transition state. alfa-chemistry.comnumberanalytics.com The oxygen atom of the N-oxide acts as an internal base, abstracting a β-hydrogen atom from one of the alkyl groups. chemistrysteps.comorgoreview.com Simultaneously, the C-N bond cleaves, leading to the formation of an alkene and N,N-dialkylhydroxylamine. chemistrysteps.com

Several key factors influence the rate and outcome of the Cope elimination:

Solvent Effects: The reaction rate is significantly influenced by the solvent. Aprotic polar solvents can dramatically increase the reaction rate, in some cases by up to a million times. alfa-chemistry.comjk-sci.com Conversely, in protic solvents, hydrogen bonding between the amine oxide and the solvent can slow down the reaction. alfa-chemistry.com

Temperature: Higher temperatures generally favor the elimination reaction, providing the necessary activation energy for the concerted process. numberanalytics.comchemeurope.com

Substituent Effects: Electron-withdrawing groups on the alkyl chain can increase the acidity of the β-hydrogens, facilitating their abstraction and accelerating the reaction rate. organic-chemistry.org

Studies on the thermal rearrangement of N-aryl amine oxides to O-arylhydroxylamines have shown that electron-withdrawing substituents are crucial for this transformation and that the mechanism is likely an intramolecular cyclic process. researchgate.net While not directly N,N-Dipropyldodecan-1-amine N-oxide, this research provides insight into the electronic effects governing N-oxide rearrangements.

Stereochemical Aspects of Cope Elimination

A defining feature of the Cope elimination is its syn-stereoselectivity. masterorganicchemistry.comnumberanalytics.com The reaction requires the β-hydrogen and the amine oxide group to be in a syn-periplanar conformation to form the five-membered cyclic transition state. chemistrysteps.com This is a key difference from E2 eliminations, which typically proceed via an anti-periplanar arrangement. masterorganicchemistry.com

This stereochemical requirement has important implications for the regioselectivity of the reaction. The elimination will favor the formation of the alkene where a syn-periplanar β-hydrogen is most readily accessible. chemistrysteps.com In cases with multiple β-hydrogens, the reaction often follows Hofmann's rule, leading to the formation of the least substituted alkene. orgoreview.comorganic-chemistry.org This is attributed to the sterically demanding nature of the amine oxide group, which preferentially interacts with the most accessible hydrogens. alfa-chemistry.comorganic-chemistry.org

Reduction Reactions to Parent Amines

N,N-Dipropyldodecan-1-amine N-oxide can be readily reduced back to its parent tertiary amine, N,N-dipropyldodecan-1-amine. This transformation is a common and synthetically useful reaction for amine N-oxides. chemeurope.comwikipedia.org The reduction effectively removes the oxygen atom from the nitrogen, restoring the amine functionality.

Catalytic Reduction Methods

Catalytic hydrogenation is a common and efficient method for the reduction of amine N-oxides. chemeurope.comwikipedia.org This process typically involves the use of a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas. youtube.com The reaction proceeds under relatively mild conditions and generally provides high yields of the corresponding amine.

Recent research has also explored the use of rhenium-based catalysts in the presence of sodium percarbonate as an efficient oxygen source for the oxidation of tertiary amines to N-oxides, a process that can be reversed through reduction. organic-chemistry.org

Reductions with Metal Hydrides and Other Reducing Agents

A variety of reducing agents can be employed for the conversion of amine N-oxides to amines. These include:

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of amine N-oxides. chemeurope.comwikipedia.orgliverpool.ac.uk

Diboron Reagents: Diboron reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂), have been shown to be effective for the facile reduction of various amine N-oxides, including alkylamino N-oxides. nih.govnih.gov These reductions are often fast and tolerate a wide range of functional groups. nih.gov

Metals in Acetic Acid: Systems like zinc/acetic acid or iron/acetic acid can also be used to reduce amine N-oxides to their parent amines. chemeurope.comwikipedia.orgsciencemadness.org

Titanium Trichloride (TiCl₃): TiCl₃ has been identified as a facile and easy-to-use reagent for the selective reduction of N-oxides to amines, even in the presence of other reducible functional groups like sulfoxides. nih.gov

| Reducing Agent/Method | General Conditions | Key Features | Citation |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Mild conditions, high yields. | chemeurope.comwikipedia.orgyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, diethyl ether) | Powerful reducing agent. | chemeurope.comwikipedia.orgliverpool.ac.uk |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol, methanol) | Milder than LiAlH₄. | chemeurope.comwikipedia.org |

| Bis(pinacolato)diboron ((pinB)₂) | Various solvents, can be done in water. | Tolerates many functional groups, can be selective. | nih.govnih.gov |

| Zinc/Acetic Acid | Aqueous or alcoholic solutions. | Classical reduction method. | chemeurope.comwikipedia.orgsciencemadness.org |

| Titanium Trichloride (TiCl₃) | Aqueous or alcoholic solutions. | Selective for N-oxides over sulfoxides. | nih.gov |

N-Oxide as a Synthetic Intermediate and Protecting Group

The N-oxide functionality in compounds like N,N-Dipropyldodecan-1-amine N-oxide serves as a valuable synthetic tool. chemeurope.comasianpubs.org The formation of the N-oxide and its subsequent removal allows for the protection of the amine group during other synthetic transformations. chemeurope.comorganic-chemistry.org

By converting the nucleophilic tertiary amine to its N-oxide, the nitrogen's reactivity is masked. organic-chemistry.org This allows for reactions to be carried out on other parts of the molecule without interference from the amine. Once the desired transformations are complete, the amine can be regenerated by reduction of the N-oxide. chemeurope.comwikipedia.org This protection-deprotection strategy is a cornerstone of modern organic synthesis. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of N,n Dipropyldodecan 1 Amine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of amine oxides. By analyzing the chemical shifts of ¹H and ¹³C nuclei, detailed information about the molecular framework can be obtained. The oxidation of a tertiary amine to its corresponding N-oxide induces significant changes in the NMR spectra. nih.gov

In ¹H NMR, the protons on the carbon atoms adjacent to the nitrogen atom (α-protons) experience a noticeable downfield shift upon N-oxidation. For instance, in N,N-dimethylhexadecylamine, the α-methylene protons shift from approximately δ = 2.20 ppm to δ = 3.23 ppm after oxidation to its N-oxide. researchgate.net This deshielding effect is attributed to the electron-withdrawing nature of the N-oxide group. Similar shifts are observed for the β-protons. researchgate.net

¹³C NMR spectroscopy provides complementary information. The carbon atoms bonded directly to the nitrogen (α-carbons) also exhibit a downfield shift upon formation of the N-oxide. nih.gov Studies on various N-alkyl-N,N-dimethylamine-N-oxides have shown that the chemical shifts of carbons near the polar N-O group are sensitive to pH changes, a property that has been utilized to determine pKa values. researchgate.netresearchgate.net The N-oxide effect, which is the difference in chemical shifts between the N-oxide and its parent amine, can be influenced by the solvent used for analysis. nih.gov

Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for assigning specific proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Representative NMR Shift Changes upon N-Oxidation of a Tertiary Amine

| Atom | Parent Amine (δ ppm) | N-Oxide (δ ppm) |

| α-CH₂ (¹H) | ~2.20 | ~3.23 |

| β-CH₂ (¹H) | ~2.25 | ~3.29 |

| α-C (¹³C) | Varies | Downfield Shift |

Note: The values are illustrative and based on data for analogous long-chain amine oxides. researchgate.net

Mass Spectrometry (MS) Techniques and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of N,N-Dipropyldodecan-1-amine N-oxide through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amine oxides, which typically form protonated molecules [M+H]⁺ in the positive ion mode. mdpi.comnih.gov ESI coupled with tandem mass spectrometry (MS/MS) is particularly useful for identifying and characterizing amine oxide metabolites in complex biological matrices. nih.gov This approach allows for the selective fragmentation of the parent ion and analysis of the resulting product ions, providing structural insights. nih.gov The choice of ionization mode (positive or negative) can significantly impact signal intensity, with the positive mode often yielding better results for amine oxides. mdpi.com

Under collision-induced dissociation (CID) in MS/MS experiments, protonated dialkyl tertiary amine N-oxides exhibit characteristic fragmentation patterns. A common and diagnostic fragmentation is the neutral loss of a hydroxylamine (B1172632) moiety or a related species. nih.gov Another frequently observed fragmentation pathway is the loss of an oxygen atom, resulting in a fragment ion corresponding to [M+H-16]⁺. nih.govresearchgate.net This "deoxygenation" can sometimes be induced by thermal activation in the ion source. nih.gov The fragmentation of N,N-dimethyldodecylamine N-oxide, a related compound, shows characteristic product ions that can be used for its identification. The precise fragmentation pathways are dependent on the structure of the amine oxide and the energy applied during CID. nih.gov

Table 2: Common Fragmentation Pathways for Tertiary Amine N-Oxides in ESI-MS/MS

| Precursor Ion | Fragmentation Pathway | Product Ion |

| [M+H]⁺ | Neutral Loss | [M+H - R₂NOH]⁺ |

| [M+H]⁺ | Deoxygenation | [M+H - O]⁺ |

Note: R represents an alkyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov For N,N-Dipropyldodecan-1-amine N-oxide, the most characteristic vibration is associated with the N-O bond.

The N-O stretching vibration in tertiary amine oxides typically appears in the IR spectrum in the range of 950-970 cm⁻¹. nih.gov The exact position can be influenced by the molecular structure and environment. In addition to the N-O stretch, the spectra will show characteristic bands for C-H stretching of the propyl and dodecyl chains (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹). youtube.comnih.gov

Raman spectroscopy offers complementary information. rsc.orgnih.gov The N-O stretching vibration is also Raman active. chemicalbook.com For related structures, Raman spectra have been used to identify deformation vibrations of amine groups. researchgate.net Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for N,N-Dipropyldodecan-1-amine N-oxide

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-O Stretch | 950 - 970 |

| C-H Stretch (alkyl) | 2850 - 3000 |

| C-H Bend (alkyl) | 1375 - 1465 |

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of N,N-Dipropyldodecan-1-amine N-oxide and for separating potential isomers. sielc.comsielc.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic or phosphoric acid. sielc.comsielc.com The retention time in RP-HPLC is primarily governed by the hydrophobicity of the molecule.

If the amine oxide possesses a chiral center, it can exist as diastereomers. The nitrogen atom in a tertiary amine N-oxide can be a stereocenter if the three alkyl groups attached to it are different. In the case of N,N-Dipropyldodecan-1-amine N-oxide, the nitrogen itself is not a stereocenter. However, if chiral centers exist elsewhere in the molecule, diastereomeric N-oxides can be formed. The separation of such diastereomers is a significant analytical challenge.

HPLC is a primary method for separating diastereomers. rsc.org Diastereomers have different physical properties and can be separated on achiral stationary phases. researchgate.netaocs.org The choice of the stationary phase and mobile phase composition is critical for achieving resolution between the diastereomeric peaks. researchgate.net In some cases, normal-phase HPLC or the use of specific chiral stationary phases may be necessary to achieve baseline separation. researchgate.netoup.com

Potentiometric Titration for Quantitative Analysis

Potentiometric titration stands as a robust and precise method for the quantitative determination of N,N-Dipropyldodecan-1-amine N-oxide in various formulations. This electroanalytical technique is particularly well-suited for the analysis of surfactants, offering a reliable alternative to more complex chromatographic methods. The principle of the method relies on the measurement of the potential difference between a reference electrode and an indicator electrode as a function of the volume of a titrant added. The endpoint of the titration, which corresponds to the stoichiometric point of the reaction, is identified by a sharp change in the measured potential.

For long-chain amine oxides such as N,N-Dipropyldodecan-1-amine N-oxide, a common and effective approach involves its titration as a cation in an acidic medium. The amine oxide is first protonated by adjusting the pH of the sample solution to approximately 2. rsc.org This ensures that the N-oxide group is in its cationic form, which can then be titrated with a standard anionic surfactant solution, such as sodium lauryl sulfate. rsc.org A poly(vinyl chloride) (PVC) membrane electrode that is sensitive to the cationic surfactant is typically employed as the indicator electrode. rsc.org

The titration reaction involves the formation of an ion-pair between the protonated N,N-Dipropyldodecan-1-amine N-oxide and the anionic titrant. As the titrant is added, the concentration of the free cationic surfactant decreases, leading to a gradual change in the potential. At the equivalence point, a sharp inflection in the titration curve is observed, allowing for the accurate determination of the amount of N,N-Dipropyldodecan-1-amine N-oxide present in the sample. This method has been demonstrated to be quantitative for long-chain dimethylalkylamine oxides (C10–C16), a class of compounds to which N,N-Dipropyldodecan-1-amine N-oxide belongs. rsc.org

The quantitative analysis of N-oxides through acid-base titration is a well-established technique. nih.gov It is also crucial to account for the potential presence of unreacted tertiary amine, which can be a common impurity from the synthesis process. rsc.org Potentiometric titration can be adapted to differentiate between the amine oxide and the free amine, often involving a preliminary extraction step to separate the more basic tertiary amine from the less basic N-oxide. rsc.org

Research Findings

Detailed studies on analogous long-chain amine oxides have demonstrated the high precision and accuracy of potentiometric titration. For instance, in a series of seven analyses on an aqueous mixture containing a long-chain tertiary amine oxide, the concentration was determined to be 23.8 ± 0.1% m/m with a 95% confidence level. rsc.org This level of precision underscores the reliability of the method for quality control and formulation analysis.

The table below presents a representative dataset from a potentiometric titration of a long-chain amine oxide, illustrating the typical measurements and the determination of the endpoint.

Table 1: Representative Potentiometric Titration Data for a Long-Chain Amine Oxide

| Titrant Volume (mL) | Potential (mV) |

|---|---|

| 0.00 | 150.2 |

| 1.00 | 148.5 |

| 2.00 | 146.3 |

| 3.00 | 143.8 |

| 4.00 | 140.1 |

| 5.00 | 134.7 |

| 5.50 | 130.2 |

| 5.80 | 125.1 |

| 6.00 | 118.9 |

| 6.20 | 95.6 |

| 6.40 | 72.3 |

| 6.60 | 65.8 |

| 7.00 | 62.1 |

| 8.00 | 58.4 |

The endpoint of the titration is identified as the point of the steepest potential change, which in this representative data is at 6.20 mL of titrant.

The results from such titrations are highly reproducible and the method is capable of determining low levels of tertiary amine impurities in the presence of a high concentration of the tertiary amine oxide. rsc.org For example, it has been shown that tertiary amine can be quantified at 0.1% m/m in the presence of 25% m/m tertiary amine oxide without interference. rsc.org This selectivity is a key advantage of the potentiometric titration method for the quality assessment of N,N-Dipropyldodecan-1-amine N-oxide.

Theoretical and Computational Investigations of N,n Dipropyldodecan 1 Amine N Oxide

Quantum Chemical Studies of Molecular Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in defining the three-dimensional structure and the nature of the chemical bonds within N,N-Dipropyldodecan-1-amine N-oxide. These studies reveal the intricate interplay of electronic and steric factors that govern its molecular conformation and properties.

The N-O bond in N,N-Dipropyldodecan-1-amine N-oxide, like in other tertiary amine N-oxides, is a highly polar, coordinate covalent bond. wikipedia.org It is often depicted as a zwitterionic dative bond, R₃N⁺-O⁻, which imparts a significant dipole moment to the molecule. bohrium.com Computational analyses, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), have clarified that this bond possesses a character that is more complex than a simple single bond. rsc.orgresearchgate.net

Studies on analogous amine oxides show that the N-O bond has a bond order slightly greater than one, indicating a degree of double bond character arising from hyperconjugative interactions, specifically the back-donation of electron density from the oxygen lone pairs to the nitrogen-carbon antibonding orbitals (LP_O → σ*_NC). nih.gov This results in an N-O bond length that is shorter than a typical N-O single bond. For homologous long-chain amine oxides, this bond length is typically in the range of 1.32–1.35 Å. The high polarity of the N-O bond, with calculated dipole moments for similar amine oxides around 4.0–5.0 D, is a key factor in the compound's physical properties, such as its water solubility and surfactant activity. nih.govthieme-connect.de

The electronic structure is characterized by a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, making the oxygen atom a strong Lewis base and a hydrogen bond acceptor. rsc.orgresearchgate.net The substituents on the nitrogen atom influence the N-O bond's properties; electron-donating alkyl groups, such as the propyl and dodecyl chains in this molecule, can modulate the electronic density and stability of the bond. researchgate.net

Table 1: Calculated N-O Bond Characteristics for Homologous Amine Oxides

| Property | Typical Value | Reference |

|---|---|---|

| N-O Bond Length | 1.32 - 1.35 Å | |

| N-O Bond Order | ~1.1 | nih.gov |

| Dipole Moment | ~4.0 - 5.0 D | nih.govthieme-connect.de |

Note: Data is based on computational studies of homologous tertiary amine oxides due to the absence of specific data for N,N-Dipropyldodecan-1-amine N-oxide.

The three alkyl chains attached to the nitrogen atom—two propyl groups and one dodecyl group—play a significant role in the conformational landscape of N,N-Dipropyldodecan-1-amine N-oxide. The long dodecyl chain, in particular, introduces considerable flexibility, allowing for numerous possible conformations. Computational methods can be used to explore the potential energy surface and identify low-energy conformers.

The steric bulk of the propyl and dodecyl groups influences the geometry around the nitrogen atom. While the C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, steric repulsion between the bulky alkyl chains may cause these angles to widen slightly. Studies on other N-alkyl substituted compounds have shown that increasing the size and branching of alkyl groups introduces significant steric hindrance, which can affect reaction pathways and stability. nih.govresearchgate.net In N,N-Dipropyldodecan-1-amine N-oxide, the relatively large propyl groups, compared to methyl groups found in many studied amine oxides, would exert a notable steric influence, potentially hindering the approach of reactants to the N-O group. The long dodecyl chain, while sterically demanding, also possesses hydrophobic properties that drive its aggregation behavior in aqueous solutions, a key aspect of its surfactant nature. Computational models of steric effects suggest that even the arrangement of atoms further from the reactive center (γ-position and beyond) can influence molecular properties. rsc.org

Energetic Landscape and Thermochemical Calculations

Thermochemical data, such as bond dissociation enthalpies and enthalpies of formation, are crucial for understanding the stability and reactivity of a molecule. Computational chemistry offers a reliable means to estimate these values, which can be challenging to determine experimentally for compounds like N,N-Dipropyldodecan-1-amine N-oxide. nih.gov

The N-O bond dissociation enthalpy (BDE) is a measure of the energy required to break the N-O bond homolytically, yielding the corresponding aminyl radical and an oxygen atom. This value is a direct indicator of the bond's strength and the molecule's thermal stability. Computational studies on a range of amine N-oxides have shown that the N-O BDE is significantly influenced by the nature of the substituents on the nitrogen atom. nih.govnih.gov

For aliphatic tertiary amine oxides, the N-O BDE is generally lower than that for aromatic N-oxides like pyridine (B92270) N-oxide, where resonance stabilization plays a role. nih.gov Calculations using various DFT methods (such as B3LYP and M06-2X) on molecules like trimethylamine (B31210) N-oxide and triethylamine (B128534) N-oxide provide a baseline for estimating the BDE of N,N-Dipropyldodecan-1-amine N-oxide. nsf.gov These studies suggest that the N-O BDE for simple trialkylamine oxides is in the range of 56-59 kcal/mol (approximately 234-247 kJ/mol). nsf.gov The presence of larger alkyl groups like propyl and dodecyl is not expected to alter this value dramatically, though subtle electronic and steric effects may cause minor deviations.

Table 2: Calculated N-O Bond Dissociation Enthalpies (BDE) for Representative Tertiary Amine N-Oxides

| Compound | Calculated N-O BDE (kcal/mol) | Reference |

|---|---|---|

| Trimethylamine-N-oxide | 56.7 ± 0.9 | nsf.gov |

| Triethylamine-N-oxide | 59.0 ± 0.8 | nsf.gov |

Note: Values are derived from high-level computational models and provide an estimate for the N-O BDE in N,N-Dipropyldodecan-1-amine N-oxide.

The standard enthalpy of formation (ΔH°f) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermochemical property that is essential for calculating the energetics of chemical reactions. While experimental determination for N,N-Dipropyldodecan-1-amine N-oxide is lacking, computational methods can provide reliable estimates. mdpi.com These calculations involve determining the total electronic energy of the optimized molecular structure and applying thermal corrections. The accuracy of these calculations has been shown to be quite good when benchmarked against experimental data for smaller, related molecules. core.ac.uknih.gov The enthalpy of formation is calculated based on the atomization energy or through the use of isodesmic reactions, where bond types are conserved to improve accuracy by error cancellation. doubtnut.com

Reaction Mechanism Computations for Synthesis and Degradation

Computational chemistry is an invaluable tool for mapping out the reaction pathways for the synthesis and degradation of molecules. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

The primary synthetic route to N,N-Dipropyldodecan-1-amine N-oxide is the oxidation of the parent tertiary amine, N,N-dipropyldodecan-1-amine. thieme-connect.deorganic-chemistry.org Common oxidizing agents include hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov Computational studies can model the transition state of the oxygen transfer from the oxidant to the nitrogen atom of the amine. This process involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the peroxide.

A key degradation pathway for many amine N-oxides is the Cope elimination, a thermal intramolecular syn-elimination reaction that occurs when a β-hydrogen is present. wikipedia.orgacs.org For N,N-Dipropyldodecan-1-amine N-oxide, this reaction could proceed via one of the propyl groups, leading to the formation of N-dodecyl-N-propylhydroxylamine and propene. The reaction proceeds through a five-membered cyclic transition state. Computational modeling of this pericyclic reaction for various amine oxides has helped to elucidate the concerted nature of the mechanism and the energetic barriers involved. nih.gov Another potential thermal degradation route is the Meisenheimer rearrangement, which would form an N,O,N-trisubstituted hydroxylamine (B1172632), although this is generally less common for simple alkylamine oxides compared to the Cope elimination. wikipedia.org

Molecular Dynamics Simulations in Solution and Interfacial Systems

Molecular dynamics simulations have been instrumental in elucidating the structural and interfacial properties of long-chain amine oxides in aqueous environments. These computational techniques offer a molecular-level view of surfactant aggregation, micelle formation, and interactions at various interfaces.

Atomistic MD simulations have been successfully employed to study the self-assembly of DDAO into micelles in water. nih.gov These studies, which often validate their findings against experimental data from techniques like small-angle neutron scattering (SANS), reveal that DDAO molecules aggregate to form stable micelles. nih.govresearchgate.net The simulations show that these micelles are typically not perfectly spherical but are better described as ellipsoidal, with axial ratios reported to be in the range of 1.3 to 1.4. nih.gov This deviation from a perfect sphere is a critical insight into the packing of the surfactant molecules.

The simulations also provide detailed information about the micelle-water interface. The polar N-oxide headgroup is oriented towards the aqueous phase, while the hydrophobic dodecyl tails are sequestered in the micellar core. A significant finding from these simulations is the extent of hydration of the headgroup. For DDAO, it has been calculated that each headgroup is associated with approximately 8 water molecules. nih.gov This hydration shell is crucial for the stability of the micelle in solution. Further computational studies using density functional theory (DFT) support the strong interaction between the amine oxide headgroup and water, indicating that these interactions give rise to binding energies much higher than that of a water dimer and involve a significant charge transfer from the amine oxide to the water molecules. lu.se

The effect of incorporating other molecules into the DDAO micellar system has also been explored using MD simulations. When oil molecules like ethyl butyrate (B1204436) and ethyl caprylate are introduced, the simulations show how they are solubilized within the micelle. nih.gov Shorter-chain oil molecules tend to penetrate deep into the hydrophobic core, while longer-chain ones may reside closer to the headgroup region. nih.gov This has implications for the use of such surfactants in microemulsions and as solubilizing agents. The presence of these oils can also alter the shape of the micelles, often making them more spherical. nih.gov

The table below summarizes key parameters obtained from molecular dynamics simulations of DDAO micelles in an aqueous solution, which can be considered representative for understanding the behavior of N,N-Dipropyldodecan-1-amine N-oxide.

Table 1: Properties of N,N-Dimethyldodecylamine-N-oxide (DDAO) Micelles from Molecular Dynamics Simulations

| Property | Value | Source |

| Aggregation Number | 104 | nih.gov |

| Micelle Shape | Ellipsoidal | nih.gov |

| Axial Ratio | ~1.3 - 1.4 | nih.gov |

| Area per Molecule | 94.8 Ų | nih.gov |

| Average Hydration Number | ~8 water molecules per headgroup | nih.gov |

Environmental Transformations and Degradation Mechanisms of Long Chain Amine N Oxides

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is the principal mechanism for the removal of long-chain amine oxides from aquatic and terrestrial systems. These surfactants are generally considered to be readily biodegradable, particularly under aerobic conditions. nih.govnih.gov

Under aerobic conditions, found in environments such as activated sludge wastewater treatment plants and surface waters, long-chain amine oxides undergo rapid and extensive biodegradation. nih.gov Studies on representative C12 and C14 amine oxides show high levels of primary and ultimate degradation, with over 97% mineralization to carbon dioxide, water, and biomass observed in simulations of activated sludge treatment. nih.gov

The primary biodegradation pathway for alkylamine oxides is believed to be initiated by ω-oxidation . nih.gov This process involves the enzymatic oxidation of the terminal methyl group of the long alkyl (dodecyl) chain, farthest from the N-oxide headgroup. This is followed by a sequence of β-oxidation steps, which progressively shorten the alkyl chain by two-carbon units, a common metabolic pathway for fatty acids. An alternative, though less emphasized, pathway involves the initial cleavage of the alkyl chain from the nitrogen atom. nih.gov

One study on dodecyldimethylamine oxide identified a metabolite, dimethyl(4-hydroxybutyl)amine-N-oxide, indicating that oxidative attack can also occur at other positions along the alkyl chain. The presence of nitrogen-containing intermediates suggests that complete mineralization involves subsequent degradation of these smaller polar molecules.

Table 1: Aerobic Biodegradation of Long-Chain Amine Oxides

| Amine Oxide Type | Test System | Degradation/Removal | Duration | Source |

|---|---|---|---|---|

| C12-C14 AO | OECD 303A (Activated Sludge Simulation) | >97% Mineralization | Not Specified | nih.gov |

| C12-C14 AO | OECD 314A (Sewer Die-Away) | >76% Mineralization | Not Specified | nih.gov |

| Lauramine oxide (C12) | Modified OECD Screening Test | Readily biodegradable | 28 days | nih.gov |

| Myristamine oxide (C14) | Modified OECD Screening Test | Readily biodegradable | 28 days | nih.gov |

| Various Fatty Amine Oxides | CO2 Headspace Test (ISO 14593) | Readily biodegradable | Not Specified | nih.gov |

The degradation of long-chain amine oxides under anaerobic conditions, which are relevant to environments like buried sediments and sludge digesters, is less straightforward. Some studies report that amine oxides are biodegradable under anaerobic conditions. However, more specific research indicates that this may not apply to all types of AOs. One study found that while an alkyl amido amine oxide was readily biodegradable anaerobically, two fatty amine oxides (the class to which N,N-Dipropyldodecan-1-amine N-oxide belongs) were not. nih.gov The structural differences, specifically the presence of an amide linkage, appear to significantly influence the potential for anaerobic degradation. nih.gov

For amine oxides that do degrade anaerobically, the proposed mechanism involves the fission of the C-N bond, as the oxygen-requiring oxidation pathways are unavailable.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, involves the breakdown of a chemical by energy from sunlight. While the N-oxide functional group can be photoreactive, specific data on the direct photodegradation of long-chain amine oxides in the environment is limited. General studies on tertiary amine N-oxides show they can be reduced back to their corresponding tertiary amines. oup.com The reaction often proceeds faster in polar solvents. oup.com However, the environmental relevance and rates of these reactions for surfactants in sunlit surface waters have not been extensively characterized. Given the rapid and efficient removal of these compounds by biodegradation, photolysis is generally considered a minor environmental fate process.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction with water that breaks down a compound. Tertiary amine N-oxides are chemically stable compounds and are not susceptible to significant hydrolysis under the pH conditions (typically 6-9) and temperatures found in natural aquatic environments. thieme-connect.de While certain rearrangements can occur at high temperatures (150–200 °C), these conditions are not environmentally relevant. wikipedia.org Therefore, hydrolysis is not considered a significant transformation pathway for N,N-Dipropyldodecan-1-amine N-oxide in the environment.

Environmental Fate Modeling and Distribution Studies

Environmental fate models use physicochemical properties and degradation data to predict the distribution and concentration of chemicals in the environment. For long-chain amine oxides, these models confirm that the primary removal mechanism is biodegradation in wastewater treatment plants (WWTPs). nih.gov

Key parameters used in these models include the octanol-water partition coefficient (Log Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). epa.govresearchgate.net For amine oxides with alkyl chains of C14 or less, the Log Kow data indicate a low potential for bioaccumulation in aquatic organisms. wikipedia.org

Monitoring studies in the United States have been conducted to measure the real-world concentrations of the dominant C12 and C14 amine oxides in wastewater. These measured concentrations are then used to validate and refine probabilistic exposure models that predict concentrations in receiving streams. nih.gov The results consistently show very low levels in treated wastewater effluent, confirming the high removal efficiency during treatment. nih.govwikipedia.org

Table 2: Measured Environmental Concentrations and Properties of Long-Chain Amine Oxides

| Parameter | Value | Compound/Matrix | Significance | Source |

|---|---|---|---|---|

| Influent WWTP Concentration | 2.3–27.8 µg/L | Amine Oxides (AO) | Concentration entering treatment systems. | wikipedia.org |

| Effluent WWTP Concentration (Mean) | 52.8 ng/L | C12 Amine Oxide | Demonstrates >99% removal in WWTPs. | nih.gov |

| Effluent WWTP Concentration (Mean) | 20.1 ng/L | C14 Amine Oxide | Demonstrates >99% removal in WWTPs. | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | < C14 suggests low bioaccumulation | Amine Oxides | Indicates tendency to partition into organic matter vs. water. | wikipedia.org |

| Bioconcentration Factor (BCF) | < 87 | Amine Oxides (< C14) | Confirms low potential for accumulation in aquatic life. | wikipedia.org |

These modeling and monitoring studies collectively indicate a negligible risk to the aquatic environment from currently used volumes of long-chain amine oxides, owing to their rapid removal and degradation. nih.gov

Advanced Applications and Research Directions in N,n Dipropyldodecan 1 Amine N Oxide Chemistry

Role in Carbon Capture Technologies

The pursuit of effective carbon capture technologies is a critical component in mitigating climate change. Aqueous amine solutions are a leading technology for CO2 separations; however, they can suffer from issues such as toxicity, corrosiveness, and instability. mdpi.comdatainsightsmarket.com Tertiary amine N-oxides have emerged as a promising alternative. For instance, research on 4-methylmorpholine (B44366) N-oxide (MMNO) has demonstrated its ability to capture CO2 from flue gas streams. mdpi.comdatainsightsmarket.com

Catalytic Applications and Regeneration Systems

Tertiary amine N-oxides are widely utilized as co-oxidants in a variety of chemical transformations. asianpubs.orgthieme-connect.deresearchgate.netresearchgate.net They can act as oxygen transfer agents in metal-catalyzed oxidation reactions, such as the dihydroxylation of olefins and the oxidation of alcohols. asianpubs.orgresearchgate.net In these catalytic cycles, the N-oxide is reduced to its corresponding tertiary amine.

| Catalyst System Component | Function | Regeneration Reactant |

| Metal Catalyst (e.g., Osmium, Ruthenium) | Primary oxidant for the organic substrate | - |

| N,N-Dipropyldodecan-1-amine N-oxide | Stoichiometric oxidant, regenerates the metal catalyst | N,N-Dipropyldodecan-1-amine |

| Hydrogen Peroxide | Terminal oxidant, regenerates the N-oxide | - |

Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic nature of N,N-Dipropyldodecan-1-amine N-oxide, arising from its long hydrophobic tail and polar headgroup, makes it a prime candidate for studies in supramolecular chemistry and self-assembly. nih.govresearchgate.net

Micellar Systems and pH-Responsive Behavior

Like other long-chain amine oxides, N,N-Dipropyldodecan-1-amine N-oxide is expected to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). researchgate.netwikipedia.org These micelles would feature a hydrophobic core composed of the dodecyl chains and a hydrophilic corona of the N-oxide headgroups.

A key feature of tertiary amine N-oxides is their pH-responsive behavior. researchgate.netnih.govnih.govresearchgate.netrsc.org At acidic pH, the N-oxide group can be protonated, leading to a cationic headgroup. This change in charge can significantly alter the self-assembly behavior, leading to changes in micelle size, shape, and stability. This pH-responsiveness is a valuable property for the design of "smart" materials that can respond to changes in their environment. The transition between the non-ionic and cationic forms allows for the controlled assembly and disassembly of micellar structures. nih.govrsc.org

Interfacial Science and Surfactant Research

The ability of N,N-Dipropyldodecan-1-amine N-oxide to self-assemble at interfaces makes it a subject of interest in interfacial science and surfactant research. researchgate.netnih.govresearchgate.net As a surfactant, it can lower the surface tension of water and the interfacial tension between oil and water. The efficiency and effectiveness of a surfactant are characterized by its CMC and the surface tension at the CMC. The molecular structure of N,N-Dipropyldodecan-1-amine N-oxide, with its specific headgroup and tail structure, will determine its unique surfactant properties. The pH-sensitivity of the headgroup adds another dimension to its interfacial behavior, allowing for the modulation of its surfactant properties with changes in pH. nih.gov

N-Oxides in Specialized Polymer Chemistry and Materials Science Research

Tertiary amine N-oxides are finding increasing use in polymer chemistry and materials science. mdpi.com They can be incorporated into polymers to create materials with novel properties. For example, polymers containing tertiary amine N-oxide moieties can exhibit zwitterionic character, leading to materials with excellent antifouling properties and biocompatibility. mdpi.comnih.gov

N,N-Dipropyldodecan-1-amine N-oxide could serve as a monomer or a functional additive in polymerization processes. Its long alkyl chain could impart hydrophobicity and flexibility to the resulting polymer, while the N-oxide group could provide polarity, sites for hydrogen bonding, and responsiveness to stimuli like pH. Furthermore, amphiphilic tertiary amine N-oxides have been shown to act as mediators in radical emulsion polymerization, offering a novel method for controlled polymerization. rsc.org The specific structure of N,N-Dipropyldodecan-1-amine N-oxide could lead to the formation of unique polymer architectures and materials with tailored properties for applications in coatings, drug delivery, and biomaterials. mdpi.com

Potential in Future Chemical Synthesis Methodologies

The unique reactivity and properties of the N-oxide functional group suggest that N,N-Dipropyldodecan-1-amine N-oxide could play a role in the development of future chemical synthesis methodologies. The trend towards developing more sustainable and environmentally friendly chemical processes opens up opportunities for the use of N-oxides. datainsightsmarket.com For example, the development of bio-based N-oxides is an active area of research. datainsightsmarket.com

Furthermore, the ability of N-oxides to act as organocatalysts or ligands in asymmetric synthesis is a field of growing interest. mdpi.com While research has primarily focused on chiral pyridine (B92270) N-oxides, the principles could be extended to other N-oxide structures. The development of chiral variants of N,N-Dipropyldodecan-1-amine N-oxide could lead to new catalysts for stereoselective transformations. The self-assembly properties of this amphiphilic molecule could also be exploited to create nanoreactors for carrying out chemical reactions in a controlled and selective manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dipropyldodecan-1-amine N-oxide, and how do reaction conditions influence yield?

- Methodology : Amine N-oxide synthesis typically involves oxidation of tertiary amines using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For dodecyl derivatives, stoichiometric H₂O₂ in ethanol/water mixtures at 60–80°C for 6–12 hours is common. Reaction efficiency depends on pH control (neutral to slightly acidic) and avoidance of over-oxidation byproducts. Post-reaction purification via recrystallization or column chromatography is critical due to hygroscopic tendencies .

- Key Considerations : Monitor oxidation progress via TLC (Rf shift) or NMR (disappearance of tertiary amine proton signals at δ ~2.2 ppm). Yield optimization requires balancing temperature and oxidizer concentration to minimize decomposition .

Q. How can researchers characterize the structural stability of N,N-Dipropyldodecan-1-amine N-oxide under varying pH and temperature conditions?

- Methodology :

- Stability assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation via HPLC-MS/MS or NMR.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.

Q. What safety protocols are essential for handling N,N-Dipropyldodecan-1-amine N-oxide in laboratory settings?

- Risk Mitigation :

- Hazard Classification : Similar to lauramine oxide (CAS 1643-20-5), it may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, lab coats) and work in fume hoods .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does N,N-Dipropyldodecan-1-amine N-oxide interact with lipid bilayers, and what experimental models validate these interactions?

- Methodology :

- Liposome studies : Incorporate the compound into phosphatidylcholine vesicles and measure membrane fluidity via fluorescence anisotropy (e.g., using DPH probes).

- MD Simulations : Model interactions with lipid tails to predict partitioning behavior.

Q. What computational tools predict the mutagenic potential of N-oxide derivatives, and how reliable are these models?

- Methodology :

- (Q)SAR Modeling : Use Leadscope’s expert-rule-based models to assess structural alerts. Aromatic N-oxides (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) show higher mutagenicity risks, while aliphatic derivatives like lauramine oxide are less concerning .

- Ames Test Validation : Prioritize in vitro assays for compounds with ambiguous predictions.

Q. How can researchers resolve contradictions in cellular uptake mechanisms of N-oxide compounds?

- Case Study : Sorafenib N-oxide uptake in hepatocytes was independent of OCT1 transporters, contrary to initial hypotheses. This suggests alternative transporters or passive diffusion mechanisms .

- Experimental Design :

Compare uptake in wild-type vs. transporter-knockout cell lines (e.g., HEK293-OCT1 vs. OCT1⁻/⁻).

Use competitive inhibition assays with known substrates (e.g., metformin for OCT1).

Measure intracellular concentrations via LC-MS/MS .

Q. What advanced analytical methods enable quantification of N,N-Dipropyldodecan-1-amine N-oxide in complex matrices (e.g., biological fluids)?

- Methodology :

| Technique | LOD | Matrix Compatibility | Reference |

|---|---|---|---|

| UHPLC-MS/MS | 10 µg/kg | Plant extracts, serum | |

| HPLC-DAD | 50 µg/mL | Synthetic mixtures |

- Optimization : For trace analysis, employ solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference. Calibrate using deuterated internal standards (e.g., d₁₄- analogs) .

Data Contradictions and Resolution

- Mutagenicity Discordance : While aromatic N-oxides are flagged for DNA reactivity, aliphatic derivatives like lauramine oxide lack conclusive evidence. Resolve via in silico docking (e.g., binding to DNA minor grooves) and micronucleus assays .

- Transport Mechanisms : Discrepancies in transporter dependency (e.g., OCT1-independent uptake) highlight the need for multi-model validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.